molecular formula C17H25Cl3N2O B11993805 N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide

N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide

Cat. No.: B11993805
M. Wt: 379.7 g/mol
InChI Key: IYMOVDTXQMMZRX-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O. It is known for its unique chemical structure, which includes a trichloromethyl group, a toluidino group, and an octanamide chain. This compound is utilized in various scientific research fields due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide typically involves the reaction of 3-toluidine with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide involves its interaction with specific molecular targets. It has been shown to disrupt protein-protein interactions, such as the c-Myc/Max interaction, leading to the degradation of c-Myc protein in cells. This disruption induces cell cycle arrest and promotes apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trichloro-1-(2-toluidino)ethyl)octanamide
  • N-(2,2,2-Trichloro-1-(4-toluidino)ethyl)octanamide
  • N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)heptanamide

Uniqueness

N-(2,2,2-Trichloro-1-(3-toluidino)ethyl)octanamide is unique due to its specific substitution pattern and the presence of the octanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C17H25Cl3N2O

Molecular Weight

379.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(3-methylanilino)ethyl]octanamide

InChI

InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-11-15(23)22-16(17(18,19)20)21-14-10-8-9-13(2)12-14/h8-10,12,16,21H,3-7,11H2,1-2H3,(H,22,23)

InChI Key

IYMOVDTXQMMZRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC(=C1)C

Origin of Product

United States

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